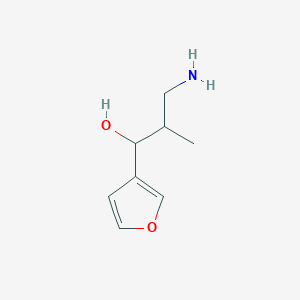![molecular formula C8H7ClN2O2 B13183928 2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B13183928.png)
2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that features a furan ring substituted with a chloromethyl group and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole typically involves the reaction of 5-(chloromethyl)furfural with appropriate reagents to form the desired oxadiazole ring. One common method involves the cyclization of 5-(chloromethyl)furfural with hydrazine derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 2-[5-(Methyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole: Similar structure but with different substitution patterns.
5-(Hydroxymethyl)furan-2-carbaldehyde: A related compound with a hydroxymethyl group instead of a chloromethyl group.
2,5-Dimethylfuran: A simpler furan derivative with two methyl groups.
Uniqueness
2-[5-(Chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole is unique due to the presence of both a chloromethyl group and an oxadiazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H7ClN2O2 |
|---|---|
Peso molecular |
198.60 g/mol |
Nombre IUPAC |
2-[5-(chloromethyl)furan-2-yl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C8H7ClN2O2/c1-5-10-11-8(12-5)7-3-2-6(4-9)13-7/h2-3H,4H2,1H3 |
Clave InChI |
VTKYEJLUDXRMKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(O1)C2=CC=C(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


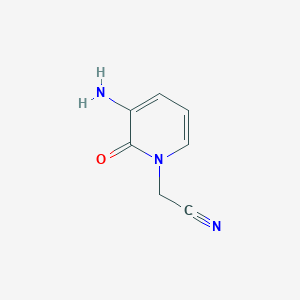
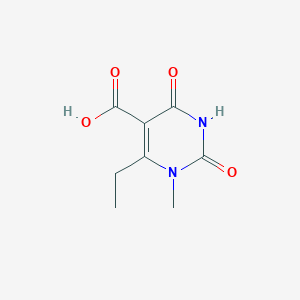

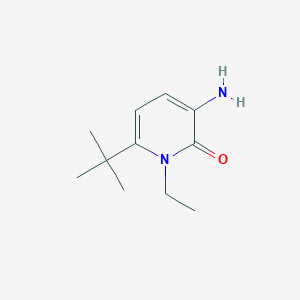
![2-(1-Aminopropan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B13183879.png)
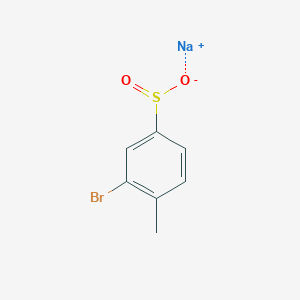

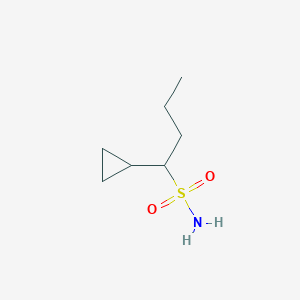
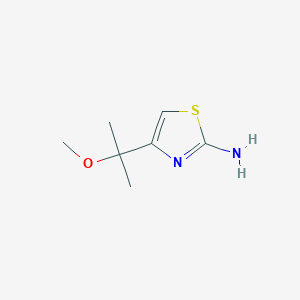
![(2S)-2-Amino-N-[1-(2,4-difluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13183893.png)
![(3-[2-(Diethylamino)ethoxy]phenyl)boronic acid](/img/structure/B13183907.png)

